molecular formula C18H20F2N2 B5331239 1-(3,4-difluorobenzyl)-4-(2-methylphenyl)piperazine

1-(3,4-difluorobenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B5331239
M. Wt: 302.4 g/mol
InChI Key: BQHKTEZADZPGHI-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzyl)-4-(2-methylphenyl)piperazine, commonly known as DF-MP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.

Scientific Research Applications

DF-MP has been studied extensively for its potential applications in various fields of scientific research. Some of the significant areas of research include:
1. Medicinal Chemistry: DF-MP has shown promising results in the development of novel therapeutic agents for the treatment of various diseases, including cancer, schizophrenia, and depression. Studies have shown that DF-MP exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells.
2. Neuropharmacology: DF-MP has been studied for its effects on the central nervous system (CNS). It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which makes it a potential candidate for the treatment of depression and other mood disorders.
3. Drug Discovery: DF-MP has been used as a lead compound in the development of new drugs with improved pharmacological properties. Various analogs of DF-MP have been synthesized and tested for their biological activities, leading to the identification of several potential drug candidates.

Mechanism of Action

The exact mechanism of action of DF-MP is not fully understood. However, studies have suggested that it acts by modulating the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, in the CNS. DF-MP has been found to inhibit the reuptake of serotonin, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances the activation of serotonin receptors, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DF-MP has been found to exhibit various biochemical and physiological effects, including:
1. Anticancer activity: DF-MP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antidepressant and anxiolytic effects: DF-MP has been found to exhibit antidepressant and anxiolytic effects by increasing the levels of serotonin in the CNS.
3. Anti-inflammatory activity: DF-MP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DF-MP has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. High potency: DF-MP exhibits high potency, which makes it a suitable candidate for drug development.
2. Selective serotonin reuptake inhibitor: DF-MP acts as a selective serotonin reuptake inhibitor, making it a potential candidate for the treatment of depression and other mood disorders.
3. Easy synthesis: DF-MP can be synthesized easily using readily available starting materials and simple synthetic procedures.
Some of the significant limitations of DF-MP for lab experiments include:
1. Limited solubility: DF-MP has limited solubility in water, which can make it challenging to work with in aqueous environments.
2. Lack of in vivo data: Despite its promising in vitro results, there is a lack of in vivo data on the efficacy and safety of DF-MP.
3. Potential toxicity: DF-MP has been found to exhibit potential toxicity at high doses, which can limit its use in certain applications.

Future Directions

DF-MP has significant potential for future research in various fields. Some of the possible future directions include:
1. Development of novel therapeutic agents: DF-MP can be used as a lead compound in the development of novel therapeutic agents for the treatment of various diseases, including cancer and depression.
2. Exploration of its mechanism of action: Further studies are needed to explore the exact mechanism of action of DF-MP, which can help in the development of more effective drugs.
3. In vivo studies: More in vivo studies are needed to evaluate the efficacy and safety of DF-MP in animal models and humans.
4. Development of new synthetic methods: New synthetic methods can be developed to improve the yield and purity of DF-MP, making it more suitable for large-scale production.
Conclusion:
In conclusion, DF-MP is a promising compound with significant potential for various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its full potential in drug discovery and other fields.

Synthesis Methods

DF-MP can be synthesized through a multistep process involving the reaction of 3,4-difluorobenzylamine with 2-methylphenylpiperazine. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium on carbon or copper sulfate, under an inert atmosphere of nitrogen or argon. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2/c1-14-4-2-3-5-18(14)22-10-8-21(9-11-22)13-15-6-7-16(19)17(20)12-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHKTEZADZPGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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